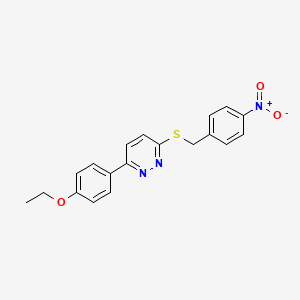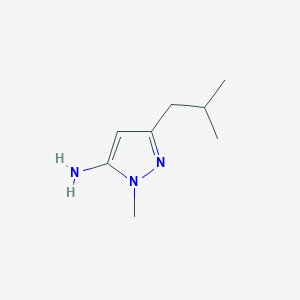
1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the first position, a 2-methylpropyl group at the third position, and an amine group at the fifth position of the pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
作用机制
Target of Action
The primary targets of 1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine, also known as 3-isobutyl-1-methyl-7H-xanthine or IBMX , are various types of phosphodiesterases (PDEs). These include cGMP-specific 3’,5’-cyclic phosphodiesterase, cGMP-inhibited 3’,5’-cyclic phosphodiesterase B, high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A, cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, high affinity cGMP-specific 3’,5’-cyclic phosphodiesterase 9A, high affinity cAMP-specific and IBMX-insensitive 3’,5’-cyclic phosphodiesterase 8A, cGMP-dependent 3’,5’-cyclic phosphodiesterase, and retinal rod rhodopsin-sensitive cGMP 3’,5’-cyclic phosphodiesterase subunit gamma . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, cAMP and cGMP, which are key second messengers in signal transduction.
Mode of Action
This compound acts by inhibiting the enzymatic activity of PDEs . This prevents the hydrolysis of cAMP and cGMP, leading to increased levels of these cyclic nucleotides within the cell . The elevated levels of cAMP and cGMP can then regulate various cellular functions, including gene expression, cell proliferation, and apoptosis .
Biochemical Pathways
The inhibition of PDEs and the subsequent increase in cAMP and cGMP levels affect multiple biochemical pathways. These cyclic nucleotides serve as second messengers in numerous signal transduction pathways, influencing processes such as protein kinase activation, ion channel conductivity, and gene transcription . .
Result of Action
The increased intracellular levels of cAMP and cGMP due to the action of this compound can have various molecular and cellular effects. These may include changes in gene expression, alterations in cell proliferation and differentiation, modulation of immune responses, and regulation of apoptosis . The specific effects can vary depending on the cell type and the physiological or pathological context.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid with methylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound.
化学反应分析
Types of Reactions
1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives with modified functional groups.
Substitution: Substituted pyrazole derivatives with various alkyl or acyl groups.
科学研究应用
1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
相似化合物的比较
Similar Compounds
1-methyl-3-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a 2-methylpropyl group.
1-methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine: Similar structure but with the amine group at the fourth position.
1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness
1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-methyl-5-(2-methylpropyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)4-7-5-8(9)11(3)10-7/h5-6H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBPJMXYASJPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118430-72-1 |
Source


|
| Record name | 1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
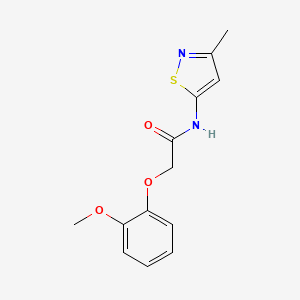
![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2362050.png)
![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)
![1-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2362052.png)
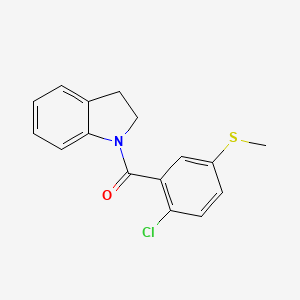
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2362055.png)
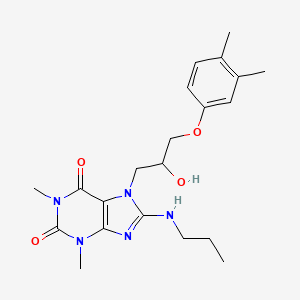
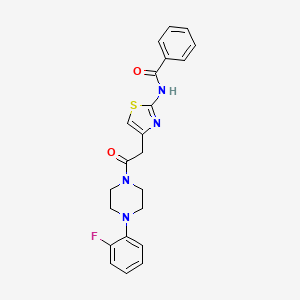
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl pyrrolidine-1-carboxylate](/img/structure/B2362061.png)
![{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2362062.png)
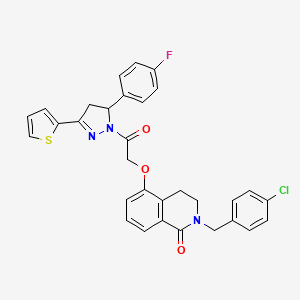

![4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole](/img/structure/B2362068.png)
